![molecular formula C7H6N2O2 B12328157 1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. The compound’s structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- typically involves multi-step processes that include cyclization reactions. One common synthetic route involves the reaction of pyrrole derivatives with suitable electrophiles under controlled conditions. For instance, the cyclization of 2-aminopyridine with maleic anhydride can yield the desired compound. Industrial production methods often employ similar strategies but are optimized for higher yields and scalability. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine or pyrrole rings.
Cycloaddition: The compound can undergo cycloaddition reactions with dienophiles, leading to the formation of more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.
科学的研究の応用
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its unique structure, the compound is investigated for its potential as a drug candidate, particularly in the development of novel therapeutics targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound has a different ring fusion pattern, which can lead to variations in its chemical reactivity and biological activity.
1H-Pyrrolo[3,4-c]pyridine: Another isomer with a distinct ring structure, which may exhibit different properties and applications.
Indole derivatives: These compounds share a similar fused ring system but with a benzene ring instead of a pyridine ring, leading to different chemical and biological characteristics.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro- lies in its specific ring fusion and the resulting electronic and steric properties, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
3,3a-dihydro-1H-pyrrolo[3,2-c]pyridine-2,6-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-5-4(3-8-6)1-7(11)9-5/h2-4H,1H2,(H,9,11) |
InChIキー |
WUCKSSZOFFUDLQ-UHFFFAOYSA-N |
正規SMILES |
C1C2C=NC(=O)C=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


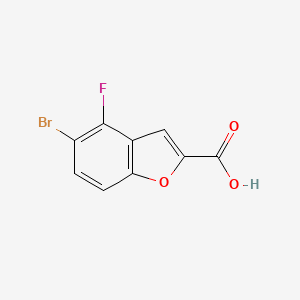
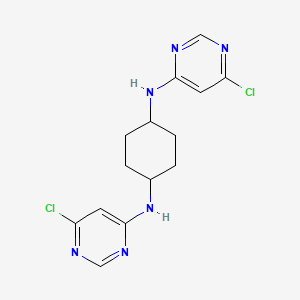
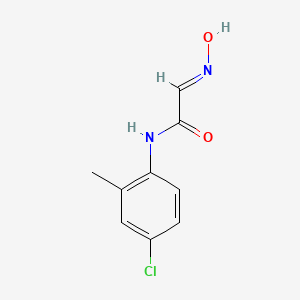
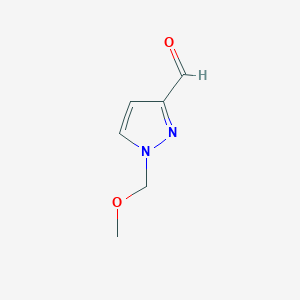

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
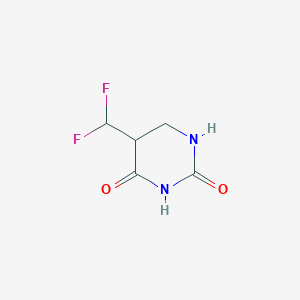
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
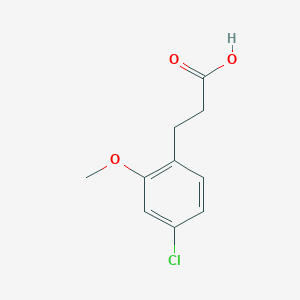
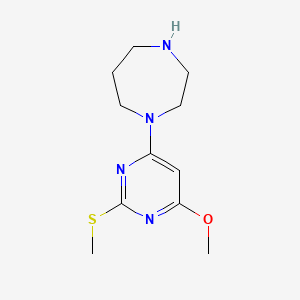
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
